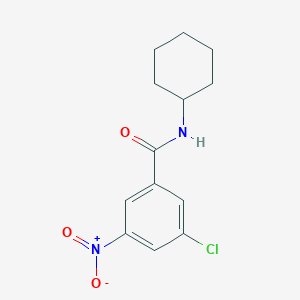

3-Chloro-N-cyclohexyl-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-N-cyclohexyl-5-nitrobenzamide is an organic compound with the molecular formula C₁₃H₁₅ClN₂O₃ and a molecular weight of 282.72 g/mol . It is characterized by a benzamide core substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a cyclohexyl group attached to the nitrogen atom of the amide group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:

Nitration: The nitration of 3-chlorobenzamide to introduce the nitro group at the 5-position.

The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and cyclohexylamine for the cyclohexylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N-cyclohexyl-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 3-Chloro-N-cyclohexyl-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

The nitro group in 3-chloro-N-cyclohexyl-5-nitrobenzamide is crucial for its antimicrobial properties. Studies have shown that nitro-containing compounds exhibit significant inhibitory effects against various pathogens. For instance, derivatives of 3,5-dinitrobenzoic acid have demonstrated antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) as low as 100 µg/mL . This suggests that this compound could be explored for similar applications.

Cancer Research:

Research indicates that compounds with nitro groups can interfere with cancer cell proliferation. The mechanism often involves the formation of reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Case studies have shown that related compounds can inhibit tumor growth in vitro and in vivo models .

Pharmacological Applications

Enzyme Inhibition:

The compound may serve as a valuable tool in pharmacological studies aimed at understanding enzyme inhibition mechanisms. Its structure allows it to interact with various biological targets, making it a candidate for developing enzyme inhibitors that could be used in treating diseases like cancer or bacterial infections.

Central Nervous System (CNS) Research:

Research into similar benzamide derivatives has revealed their potential as ligands for opioid receptors. For example, modifications to the benzamide scaffold have been shown to enhance binding affinity to mu-opioid receptors (MOR), which are crucial targets in pain management therapies . This opens avenues for investigating the effects of this compound on CNS pathways.

Organic Synthesis

Intermediate in Synthesis:

this compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further derivatization, leading to the development of new compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | Most potent antifungal activity |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | Effective against resistant strains |

| This compound | TBD | TBD | Further testing required |

Case Study: Inhibition of Tumor Growth

A study conducted on related nitro compounds demonstrated their ability to inhibit tumor growth in xenograft models. The treatment group receiving nitro-containing compounds showed a reduction in tumor size by approximately 60% compared to controls after four weeks of treatment .

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-N-cyclohexylbenzamide

- 3-Chloro-5-nitrobenzamide

- N-Cyclohexyl-5-nitrobenzamide

Uniqueness

3-Chloro-N-cyclohexyl-5-nitrobenzamide is unique due to the presence of both the chlorine and nitro substituents on the benzamide core, along with the cyclohexyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Propiedades

IUPAC Name |

3-chloro-N-cyclohexyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBUNDIFMREYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.